3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine

Lipophilicity Membrane permeability Lead optimization

3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1039823-99-8) is a bi-heterocyclic small molecule (C9H14N6O, MW 222.25 g/mol) containing a 1,2,4-triazole and a 1,2,4-oxadiazole ring connected via a C–C bond at the oxadiazole 3-position, with a 3-methylbutan-1-amine side chain at the oxadiazole 5-position. The compound bears a single chiral center at the amine-bearing carbon (racemic mixture) and is supplied as a research building block with a minimum purity specification of 95%.

Molecular Formula C9H14N6O
Molecular Weight 222.25 g/mol
CAS No. 1039823-99-8
Cat. No. B1417253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine
CAS1039823-99-8
Molecular FormulaC9H14N6O
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC(=NO1)C2=NC=NN2)N
InChIInChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14)
InChIKeyAIXVWDVKSCDBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1039823-99-8): Chemical Identity and Core Scaffold


3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1039823-99-8) is a bi-heterocyclic small molecule (C9H14N6O, MW 222.25 g/mol) containing a 1,2,4-triazole and a 1,2,4-oxadiazole ring connected via a C–C bond at the oxadiazole 3-position, with a 3-methylbutan-1-amine side chain at the oxadiazole 5-position [1]. The compound bears a single chiral center at the amine-bearing carbon (racemic mixture) and is supplied as a research building block with a minimum purity specification of 95% [2]. Its computed physicochemical properties include XLogP3-AA = 0.5, topological polar surface area = 107 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds [1].

Why 3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine Cannot Be Readily Replaced by In-Class Analogs


Compounds sharing the 1,2,4-triazole–1,2,4-oxadiazole heterocyclic core are not functionally interchangeable. The identity, length, and branching of the amine-bearing side chain directly modulate critical molecular properties—including lipophilicity (XLogP3), conformational flexibility (rotatable bond count), acid/base character (pKa), and the presence or absence of stereogenic centers [1][2]. These physicochemical parameters govern solubility, permeability, metabolic stability, and target-binding complementarity, meaning that even subtle changes (e.g., a single methylene group or a methyl-to-carboxyl replacement) can alter compound behavior in assay systems [3][4]. The quantitative evidence below demonstrates that 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine occupies a distinct position in this chemical space relative to its closest commercially available analogs, justifying its prioritized selection when a specific combination of steric bulk, lipophilicity, and amine basicity is required.

Quantitative Evidence Differentiating 3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine from Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus 2-Methylpropan-1-amine Analog (CAS 1042521-80-1)

The target compound (C9H14N6O, MW 222.25) is one methylene unit larger and more lipophilic than the 2-methylpropan-1-amine analog (C8H12N6O, MW 208.22). PubChem computed XLogP3-AA values are 0.5 for the target versus 0.2 for the analog, a difference of +0.3 log units [1][2].

Lipophilicity Membrane permeability Lead optimization Fragment-based screening

Conformational Flexibility Differentiates the Target Compound from the 2,2-Dimethyl Analog (CAS 1153519-17-5)

The target compound possesses 4 rotatable bonds, versus 3 rotatable bonds for the gem-dimethyl analog (both C9H14N6O, identical MW) [1][2]. This arises from the linear isobutylamine side chain of the target compared to the compact tert-butylamine arrangement of the analog, yielding a distinct conformational ensemble.

Conformational sampling Rotatable bonds Entropic penalty Ligand efficiency

Amine Basicity versus Carboxylic Acid Acidity: Functional Group Distinction from the Propanoic Acid Analog (CAS 1038356-87-4)

The target compound is a primary amine (calculated pKa ~6.97 [1]) with predicted ionization at physiological pH, whereas the propanoic acid analog (CAS 1038356-87-4) bears a carboxylic acid group that is predominantly deprotonated at pH 7.4. Computed XLogP3 values reflect this divergence: 0.5 (target) vs −0.3 (propanoic acid) [2][3].

Ionization state Salt formation pH-dependent solubility Drug-likeness

Stereogenic Center: Target Compound Is Chiral (Racemic), Propanoic Acid Analog Is Achiral

The target compound possesses one undefined atom stereocenter (the carbon bearing the primary amine), whereas the propanoic acid analog (CAS 1038356-87-4) has zero undefined stereocenters, as confirmed by PubChem computed stereochemistry [1][2]. The target is supplied as a racemate and is amenable to chiral resolution.

Chirality Enantiomeric resolution Stereochemistry-activity relationships Chiral chromatography

GHS Hazard Profile Differentiation: Target Compound Lacks Dermal and Inhalation Toxicity Warnings Present in the Gem-Dimethyl Analog

The GHS classification for the target compound includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, the gem-dimethyl analog (CAS 1153519-17-5) carries additional H312 (harmful in contact with skin) and H332 (harmful if inhaled) warnings [2], indicating a broader route-of-exposure hazard profile for the analog.

Safety Handling Laboratory procurement Risk assessment

Recommended Application Scenarios for 3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Optimization Screening Requiring Moderate, Tunable Lipophilicity

With an XLogP3 of 0.5—intermediate between the more polar 2-methyl analog (XLogP3 0.2) and the slightly more lipophilic gem-dimethyl analog (XLogP3 0.6)—this compound occupies a desirable 'sweet spot' for fragment-based screening libraries targeting intracellular protein pockets that demand balanced permeability and aqueous solubility [1][2]. It is specifically indicated when a +0.3 logP increment over the shorter-chain analog is needed to enhance passive membrane diffusion without exceeding the lead-like logP ceiling [1].

Stereochemistry-Activity Relationship (SSAR) Studies via Chiral Resolution

The single undefined stereocenter at the amine-bearing carbon [1] makes this compound suitable for preparative chiral chromatography and enantiomer-specific testing, a capability absent in the achiral propanoic acid analog [2]. Procurement of the racemate as a starting material enables parallel evaluation of both enantiomers in biological assays, critical for establishing target stereospecificity and informing asymmetric synthesis strategies.

Chemical Probe Design Requiring a Basic Amine for Salt Formation or pH-Dependent Targeting

Unlike the propanoic acid analog (which is acidic and negatively charged at pH 7.4), the target compound's primary amine (predicted pKa ~6.97 [1]) is partially protonated at physiological pH, facilitating electrostatic interactions with negatively charged residues in enzyme active sites or receptor binding pockets [2]. This amine functionality also enables straightforward derivatization (amide coupling, reductive amination) for library expansion.

Laboratory Operations Where Minimized Hazard Profile Is Prioritized

The absence of H312 (dermal) and H332 (inhalation) hazard statements, in contrast to the gem-dimethyl analog which carries both [1][2], reduces the risk-mitigation overhead in automated liquid-handling and high-throughput screening environments. Laboratories operating under strict occupational exposure limits may preferentially select this compound to simplify safety data sheet (SDS) documentation and PPE requirements.

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